2-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-5-methylbenzenesulfonamide

Description

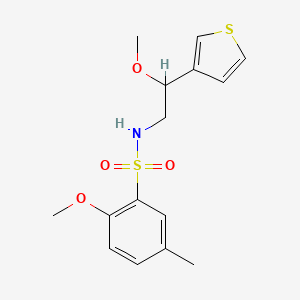

2-Methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-5-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 2- and 5-positions, respectively. The sulfonamide nitrogen is further functionalized with a 2-methoxy-2-(thiophen-3-yl)ethyl group, introducing a thiophene heterocycle into the structure. The presence of the thiophene moiety may enhance electronic interactions and binding affinity in biological systems compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name |

2-methoxy-N-(2-methoxy-2-thiophen-3-ylethyl)-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S2/c1-11-4-5-13(19-2)15(8-11)22(17,18)16-9-14(20-3)12-6-7-21-10-12/h4-8,10,14,16H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQGFYVIPZPUSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Derivatives

N-Substituted-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide

- Structure : The benzene ring features a 5-chloro and 2-methoxy substitution, with the sulfonamide nitrogen bonded to variable substituents (e.g., alkyl or aryl groups).

- The thiophene-containing substituent in the target compound also introduces π-π stacking capabilities absent in simpler N-alkyl/aryl analogues .

N-Ethyl-N-(2-Methoxyphenyl)Benzenesulfonamide

- Structure : Features a 2-methoxyphenyl group attached to the sulfonamide nitrogen, alongside an ethyl chain.

- Key Differences : The target compound’s N-substituent is more complex (2-methoxy-2-(thiophen-3-yl)ethyl), which may enhance steric bulk and electronic interactions compared to the ethyl group. This structural variation could influence solubility and receptor-binding kinetics .

- Synthesis : Both compounds are synthesized via nucleophilic substitution reactions, but the target compound requires additional steps to incorporate the thiophene moiety.

Functional Analogues in Pesticidal Sulfonamides

Triazinyl Sulfonamides (e.g., Metsulfuron Methyl Ester)

- Structure : Contains a triazine ring linked to a sulfonamide group and methoxy/methyl substituents.

- Key Differences: Unlike the target compound, triazinyl sulfonamides are sulfonylurea herbicides with a urea bridge. The target compound lacks the triazine core, suggesting a different mechanism of action, possibly non-pesticidal .

Thiophene-Containing Analogues

2-Methoxy-N-(2-(2-(4-(4-Methylpiperazin-1-yl)Phenylamino)-2-Oxoethylthio)Benzo[d]Thiazol-6-yl)Benzamide

- Structure : A benzamide derivative with a methoxybenzene ring, thiazole, and thioether-linked substituents.

- Key Differences : While both compounds incorporate methoxy and sulfur-containing groups, the target compound’s sulfonamide and thiophene groups may confer distinct pharmacokinetic profiles. The benzamide derivative reported 75% yield in synthesis, suggesting comparable synthetic feasibility for the target compound .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Feasibility: The target compound’s synthesis likely follows methods analogous to and , involving sulfonylation of amines and recrystallization from ethanol/ethyl acetate .

- Biological Potential: The methyl and thiophene groups may enhance bioavailability compared to chloro-substituted analogues, though empirical data are needed. Thiophene’s aromaticity could facilitate interactions with hydrophobic enzyme pockets .

- Further studies should focus on enzymatic assays (e.g., carbonic anhydrase or ALS inhibition) to validate hypotheses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-5-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Answer : The compound is synthesized via nucleophilic substitution or sulfonylation reactions. Key steps include coupling a thiophene-containing amine with a sulfonyl chloride derivative. Optimal conditions involve:

- Temperature : 0–5°C for sulfonylation to minimize side reactions.

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity.

- Catalyst : Triethylamine (TEA) to neutralize HCl byproducts.

Purity is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1), and yields are improved by slow addition of reagents .

Q. How is the structural integrity of this compound verified post-synthesis?

- Answer : Use a combination of:

- NMR : Confirm methoxy (δ 3.2–3.5 ppm) and thiophene (δ 6.8–7.2 ppm) protons.

- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient).

- Mass Spectrometry : ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 410).

Structural ambiguities (e.g., stereochemistry) are resolved via X-ray crystallography if single crystals are obtainable .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Answer : Screen for:

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or kinases via fluorometric assays.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.

Use DMSO as a solvent control (<1% v/v) to avoid solvent toxicity artifacts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or binding modes?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrostatic Potential : Identify nucleophilic/electrophilic regions (e.g., sulfonamide’s sulfur as a hydrogen-bond acceptor).

- Docking Studies : Simulate binding to COX-2 (PDB ID: 5KIR) or bacterial dihydropteroate synthase.

Validate predictions with experimental IC50 or MIC data. Correlation-energy functionals (e.g., Colle-Salvetti) refine electron density maps for accuracy .

Q. What strategies resolve contradictions in SAR studies between this compound and analogs?

- Answer : Discrepancies in structure-activity relationships (SAR) arise from:

- Steric Effects : Compare analogs with bulkier substituents (e.g., tert-butyl vs. methyl).

- Electronic Effects : Hammett plots correlate substituent σ values with bioactivity.

Use multivariate regression to isolate dominant factors. For example, methoxy groups may enhance membrane permeability but reduce target affinity .

Q. How are reaction mechanisms elucidated for sulfonamide-derived byproducts?

- Answer : Mechanistic studies involve:

- Isotopic Labeling : Track oxygen/sulfur atoms using 18O or 34S isotopes in hydrolysis studies.

- Kinetic Profiling : Monitor intermediates via stopped-flow NMR or LC-MS.

For example, hydrolysis under acidic conditions may yield benzenesulfonic acid and thiophene-ethylamine fragments .

Q. What protocols validate the compound’s stability under physiological conditions?

- Answer : Conduct:

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation via HPLC.

- Plasma Stability : Incubate with human plasma; quantify intact compound using LC-MS/MS.

- Light/Thermal Stability : Expose to UV light (254 nm) or 40°C for 72h.

Degradation products are identified via high-resolution MS and compared to synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.